molecular formula C13H16F2N2O3 B3033539 tert-butyl N-{[(3,4-difluorophenyl)carbamoyl]methyl}carbamate CAS No. 1043391-03-2

tert-butyl N-{[(3,4-difluorophenyl)carbamoyl]methyl}carbamate

Cat. No.: B3033539
CAS No.: 1043391-03-2
M. Wt: 286.27 g/mol
InChI Key: LYZXPBGRZLCPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{[(3,4-difluorophenyl)carbamoyl]methyl}carbamate (CAS: 1043391-03-2) is a carbamate derivative featuring a 3,4-difluorophenyl carbamoyl group linked to a methylene bridge and a tert-butyl carbamate moiety. Its molecular formula is C₁₃H₁₆F₂N₂O₃, with a molecular weight of 286.28 g/mol . The compound’s structure combines fluorine’s electron-withdrawing effects with the steric protection of the tert-butyl group, making it a versatile intermediate in medicinal chemistry for drug discovery, particularly in targeting fluorinated aromatic systems.

Properties

IUPAC Name

tert-butyl N-[2-(3,4-difluoroanilino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O3/c1-13(2,3)20-12(19)16-7-11(18)17-8-4-5-9(14)10(15)6-8/h4-6H,7H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZXPBGRZLCPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701151750
Record name 1,1-Dimethylethyl N-[2-[(3,4-difluorophenyl)amino]-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701151750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1043391-03-2
Record name 1,1-Dimethylethyl N-[2-[(3,4-difluorophenyl)amino]-2-oxoethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1043391-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[2-[(3,4-difluorophenyl)amino]-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701151750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[(3,4-difluorophenyl)carbamoyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 3,4-difluorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{[(3,4-difluorophenyl)carbamoyl]methyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl carbamate derivatives, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of tert-butyl N-{[(3,4-difluorophenyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with tert-butyl N-{[(3,4-difluorophenyl)carbamoyl]methyl}carbamate, differing in fluorine substitution patterns, backbone complexity, or pharmacological applications.

tert-Butyl (3-((3,4-Difluorophenyl)carbamoyl)-4-fluorophenyl)carbamate (Compound 7)

  • CAS: Not provided.
  • Molecular Formula : C₁₈H₁₇F₃N₂O₃.
  • Molecular Weight : ~366.3 g/mol (estimated).
  • Structural Features : Contains an additional fluorine at the 4-position of the phenyl ring, enhancing electron-withdrawing effects.
  • Synthesis : Prepared via coupling 3,4-difluoroaniline with a fluorinated phenylcarboxylic acid using HATU and DIPEA in DMF .
  • Key Difference : The 4-fluorine substitution may alter electronic density and binding affinity in biological targets compared to the parent compound.

(R)-tert-Butyl (6-((4-(N-(3,4-Difluorophenyl)propionamido)piperidin-1-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate (Compound 35)

  • CAS: Not provided.
  • Molecular Formula : C₂₉H₃₄F₂N₃O₃.
  • Molecular Weight : 528.1 g/mol (observed via MS).
  • Structural Features : Incorporates a piperidine ring and tetrahydronaphthalene scaffold, increasing steric bulk and lipophilicity.
  • Synthesis : Derived from multi-step reactions involving propionamide coupling and piperidine functionalization .

tert-Butyl (4-(2,5-Difluorophenyl)-4-oxobutyl)carbamate

  • CAS : 1919868-79-3.
  • Molecular Formula: C₁₅H₁₉F₂NO₃.
  • Molecular Weight : 299.31 g/mol.
  • Structural Features : A ketone-containing butyl chain links the carbamate to a 2,5-difluorophenyl group.
  • Key Difference : The ketone group introduces a site for nucleophilic reactions, absent in the target compound. The 2,5-difluoro substitution may reduce steric hindrance compared to 3,4-difluoro .

tert-Butyl (S)-(3-(3,5-Difluorophenyl)-1-((4-methoxyphenyl)(methyl)amino)-1-oxopropan-2-yl)carbamate (I-2)

  • CAS: Not provided.
  • Molecular Formula : C₂₂H₂₅F₂N₃O₄.
  • Molecular Weight : ~457.4 g/mol (estimated).
  • Structural Features: 3,5-Difluorophenyl group with a methoxyphenyl-methylamino side chain.
  • Key Difference : The symmetric 3,5-difluoro substitution may enhance π-π stacking in protein binding, contrasting with the asymmetric 3,4-difluoro pattern .

tert-Butyl (1-(3,4-Difluorophenyl)-2-hydroxyethyl)carbamate

  • CAS : 218449-35-5.
  • Molecular Formula: C₁₃H₁₇F₂NO₃.
  • Molecular Weight : ~285.3 g/mol (estimated).
  • Structural Features : A hydroxyethyl spacer replaces the carbamoylmethyl group.

Comparative Analysis Table

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Notes
Target Compound 1043391-03-2 C₁₃H₁₆F₂N₂O₃ 286.28 3,4-Difluorophenyl carbamoylmethyl, tert-butyl Intermediate for fluorinated drug design
Compound 7 N/A C₁₈H₁₇F₃N₂O₃ ~366.3 4-Fluorophenyl addition Enhanced electronic effects
Compound 35 N/A C₂₉H₃₄F₂N₃O₃ 528.1 Piperidine-tetrahydronaphthalene scaffold Potential CNS activity
2,5-Difluorophenyl Derivative 1919868-79-3 C₁₅H₁₉F₂NO₃ 299.31 Ketone-containing butyl chain Reactive ketone for further functionalization
3,5-Difluorophenyl Derivative (I-2) N/A C₂₂H₂₅F₂N₃O₄ ~457.4 Symmetric difluoro substitution Improved π-π stacking in binding
Hydroxyethyl Analog 218449-35-5 C₁₃H₁₇F₂NO₃ ~285.3 Hydroxyethyl spacer Increased solubility via H-bonding

Biological Activity

Overview

tert-butyl N-{[(3,4-difluorophenyl)carbamoyl]methyl}carbamate is a chemical compound with the molecular formula C12H16F2N2O3C_{12}H_{16}F_{2}N_{2}O_{3}. It has garnered attention in scientific research due to its potential biological activities, including enzyme inhibition and receptor interactions. This article explores its synthesis, biological mechanisms, and applications in various fields.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3,4-difluorophenyl isocyanate. The reaction is conducted under controlled conditions in organic solvents such as dichloromethane or tetrahydrofuran, often using a base like triethylamine to facilitate the reaction. This method ensures high yields and purity of the compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites or interfering with substrate access.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, affecting cellular signaling pathways.

These interactions suggest potential therapeutic applications in areas such as cancer treatment and neurodegenerative diseases .

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that related compounds exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives with similar structures demonstrated zones of inhibition against Staphylococcus aureus and Salmonella Typhimurium .
  • Anti-inflammatory Effects : Compounds within this class have been explored for their anti-inflammatory properties. Studies have indicated that they can reduce the expression of pro-inflammatory markers such as iNOS and COX-2 in cellular models .
  • Neuroprotective Potential : Some derivatives have been evaluated for their protective effects against neurotoxic agents like amyloid-beta (Aβ), which is implicated in Alzheimer's disease. These compounds showed a reduction in oxidative stress markers and inflammatory cytokines in astrocyte cultures exposed to Aβ .

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of structurally similar compounds, it was found that certain derivatives exhibited MIC values as low as 0.20 μg/mL against MRSA (Methicillin-resistant Staphylococcus aureus). These findings suggest that modifications to the carbamate structure can enhance biological activity significantly .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of related carbamates against Aβ-induced cytotoxicity. The results indicated that these compounds could mitigate cell death in astrocytes by modulating inflammatory responses and reducing free radical formation .

Comparative Analysis

A comparison of this compound with similar compounds highlights its unique properties:

Compound NameStructureBiological Activity
tert-butyl (3,4-difluorophenyl)carbamateStructureModerate antimicrobial activity
tert-butyl N-(2-(3,4-difluorophenyl)propyl)carbamateStructureSignificant neuroprotective effects
This compoundStructureEnhanced enzyme inhibition

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl N-{[(3,4-difluorophenyl)carbamoyl]methyl}carbamate?

The compound can be synthesized via carbamate coupling reactions. A common method involves using 3,4-difluorophenylamine as a starting material, which is reacted with a Boc-protected carbamoyl methyl intermediate. Coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in DMF (dimethylformamide) are effective for forming the carbamate linkage . Optimization of reaction time (typically 1–2 hours) and stoichiometric ratios of reagents is critical to achieving yields above 60% .

Q. Which analytical techniques are essential for structural confirmation of this compound?

Key techniques include:

  • 1H/13C/19F NMR spectroscopy : To verify the chemical environment of the tert-butyl group, fluorinated aryl rings, and carbamate protons. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm in 1H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., m/z 428.2509 [M+H]+ observed in ESI-MS, matching theoretical values) .
  • IR spectroscopy : To identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H vibrations .

Advanced Questions

Q. How can researchers resolve discrepancies in NMR data during characterization?

Contradictions may arise from dynamic processes (e.g., rotameric equilibria in the carbamate group) or solvent effects. Strategies include:

  • Variable-temperature NMR : To slow conformational changes and simplify splitting patterns.
  • 2D NMR (COSY, HSQC) : To assign overlapping signals and verify connectivity .
  • Cross-validation with X-ray crystallography : If crystalline derivatives are available, solid-state structural data can validate solution-phase NMR interpretations .

Q. What factors influence the stability of tert-butyl carbamates under experimental conditions?

Stability depends on:

  • pH : The tert-butyl carbamate group is susceptible to cleavage under strongly acidic (e.g., TFA) or basic conditions, necessitating neutral pH during reactions .
  • Temperature : Prolonged heating above 40°C may degrade the Boc group; reactions should be monitored via TLC or LC-MS .
  • Storage : Long-term stability requires anhydrous conditions and inert atmospheres (e.g., argon) at –20°C .

Q. How can computational methods complement experimental data in studying this compound’s reactivity?

  • DFT (Density Functional Theory) calculations : Predict reaction pathways (e.g., Boc deprotection kinetics) and transition states .
  • Molecular docking : For drug discovery applications, model interactions with biological targets (e.g., enzymes in HBV capsid assembly studies) .
  • Solvent modeling : Simulate solvation effects on stability using COSMO-RS or MD (Molecular Dynamics) .

Advanced Experimental Design Considerations

Q. What strategies optimize the synthesis of derivatives with modified fluorophenyl substituents?

  • Parallel screening : Test diverse coupling agents (e.g., EDCI vs. HATU) to improve yields for sterically hindered analogs .
  • Protecting group alternatives : Compare Boc with Fmoc or Alloc groups to assess compatibility with downstream functionalization .
  • Flow chemistry : Enhance reproducibility in multi-step syntheses by controlling residence times and reagent mixing .

Q. How should researchers handle contradictory bioactivity data in structure-activity relationship (SAR) studies?

  • Dose-response validation : Replicate assays across multiple concentrations to rule out false positives/negatives.
  • Metabolite profiling : Use LC-MS to check for in situ degradation products that may interfere with bioactivity .
  • Crystallographic analysis : Resolve binding modes of active vs. inactive analogs to refine SAR models .

Tables for Key Data

Q. Table 1: Synthetic Yields of Analogous Carbamates

Reagent SystemYield (%)Reference
HATU/DIPEA in DMF69
EDCI/HOBt in THF48
Flow chemistry (DMF)78

Q. Table 2: Stability of tert-Butyl Carbamates Under Stress Conditions

ConditionHalf-life (h)Degradation Product
pH 2 (HCl)2.5Free amine
pH 10 (NaOH)1.8CO₂ + isobutylene
40°C (dry DMF)>72None

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-{[(3,4-difluorophenyl)carbamoyl]methyl}carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-{[(3,4-difluorophenyl)carbamoyl]methyl}carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.